2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole
Description
2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and a (2-methyl-1H-imidazol-1-yl)methyl group at position 3. The oxadiazole ring contributes to its stability and aromaticity, while the chloromethyl group enhances electrophilicity, enabling further chemical modifications. Its molecular formula is C$9$H${10}$ClN$_4$O, with a molecular weight of 232.66 g/mol (estimated based on structural analogs in ).
Properties
Molecular Formula |
C8H9ClN4O |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-(chloromethyl)-5-[(2-methylimidazol-1-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H9ClN4O/c1-6-10-2-3-13(6)5-8-12-11-7(4-9)14-8/h2-3H,4-5H2,1H3 |
InChI Key |
WZALEPOSPTWNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2=NN=C(O2)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthesis Methods for 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles can be synthesized through various methods, including cyclization reactions and condensation reactions. Here are some common approaches:
Cyclization of Acylthiosemicarbazides : This method involves the oxidative cyclization of acylthiosemicarbazides to form 1,3,4-oxadiazoles. Strong oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) are often used to achieve high yields.
One-Pot Synthesis Using Propanephosphonic Anhydride (T3P) : This eco-friendly method involves the reaction of acylhydrazides with isocyanates in the presence of T3P as a coupling reagent. It offers mild conditions and is suitable for a wide range of functional groups.
Photocatalytic Approach : Visible light can be used to catalyze the oxidative heterocyclization of semicarbazones, leading to the formation of 1,3,4-oxadiazoles. This method is efficient and uses atmospheric oxygen as an oxidant.
Challenges and Considerations
- Regioselectivity : Ensuring the correct positioning of the chloromethyl and imidazolyl groups on the oxadiazole ring is crucial.
- Yield Optimization : Choosing the right oxidizing conditions or catalysts can significantly impact the yield and purity of the final product.
- Purification : Due to the complexity of the molecule, careful purification steps may be necessary to isolate the desired compound.
Data Table: General Synthesis Methods for 1,3,4-Oxadiazoles
| Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Cyclization of Acylthiosemicarbazides | Acylthiosemicarbazides, DBH | Oxidative conditions | Up to 97% |
| One-Pot Synthesis with T3P | Acylhydrazides, Isocyanates | Mild conditions, T3P | High yields |
| Photocatalytic Approach | Semicarbazones, Eosin-Y | Visible light, atmospheric oxygen | Up to 94% |
This table highlights the diversity of synthesis methods available for 1,3,4-oxadiazoles, which can be adapted for the preparation of 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with hydrogen peroxide can produce an oxide derivative .
Scientific Research Applications
2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with desired functionalities.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or bind to receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Melting Points :
- Solubility :
Pharmacological Potential
Biological Activity
2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The chemical structure of 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds featuring the oxadiazole ring have shown significant inhibitory effects against various cancer cell lines. A study indicated that derivatives of 1,2,4-oxadiazoles exhibited moderate activity with mean IC50 values around 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and melanoma .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | CXF HT-29 | 92.4 |
| Compound 2 | OVXF 899 | 2.76 |
| Compound 3 | PXF 1752 | 9.27 |
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been well documented. A specific study focused on novel 1,3,4-oxadiazole derivatives linked to benzopyrimidinones found promising antimicrobial activity against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Antimalarial Activity
Research has also explored the antimalarial properties of oxadiazole derivatives. A series of compounds demonstrated potent in vitro activity against Plasmodium falciparum, with some exhibiting IC50 values lower than 40 nM. These compounds showed a unique mode of action distinct from traditional antimalarial drugs .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives can often be correlated with their structural features. Modifications in the substituents on the oxadiazole ring significantly influence their potency. For example, the introduction of halogen atoms or alkyl groups has been associated with enhanced biological activities .
Case Study 1: Anticancer Evaluation
In a study evaluating a series of oxadiazole derivatives for anticancer activity, researchers synthesized multiple compounds and assessed their effects on human cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring led to increased cytotoxicity against ovarian and renal cancer cells.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of newly synthesized oxadiazoles against gram-positive and gram-negative bacteria. The findings revealed that certain derivatives displayed significant antibacterial activity, suggesting their potential as therapeutic agents in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
